molecular formula C21H26N6O4 B2738528 4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189432-07-2

4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2738528
CAS RN: 1189432-07-2
M. Wt: 426.477
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H26N6O4 and its molecular weight is 426.477. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The compound’s structure suggests potential anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the 1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline scaffold. These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using MTT assays . Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against the Hela cell line. Further studies could explore their mechanism of action and potential as targeted anticancer agents.

Antimicrobial Activity

Given the global challenge of drug-resistant bacteria, compounds containing the 1,2,4-triazole ring have drawn attention. While specific data on this compound’s antimicrobial properties are not available, its structural features warrant investigation. Researchers have explored 1,2,4-triazoles as potential antimicrobial agents . Further studies could assess its efficacy against bacterial pathogens.

Drug Design and Discovery

Heterocyclic compounds, especially those with nitrogen atoms like the 1,2,4-triazole ring, serve as essential scaffolds in drug design. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties. Investigating this compound’s interactions with relevant proteins (e.g., enzymes, receptors) could inform drug discovery efforts .

properties

IUPAC Name

1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-N-propan-2-yl-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4/c1-6-9-25-19(30)15-8-7-14(18(29)23-13(4)5)10-16(15)27-20(25)24-26(21(27)31)11-17(28)22-12(2)3/h6-8,10,12-13H,1,9,11H2,2-5H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQFSFVNJDZIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N(C2=N1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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